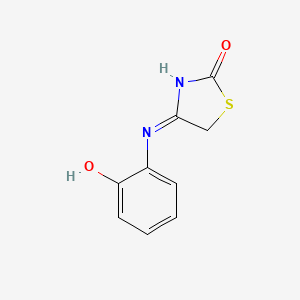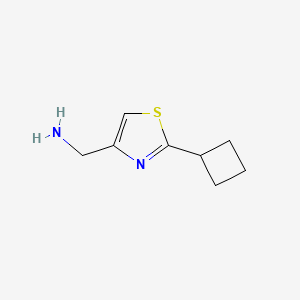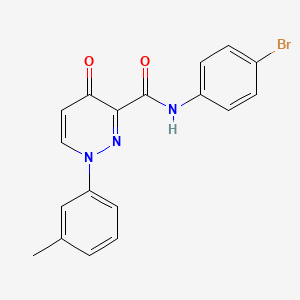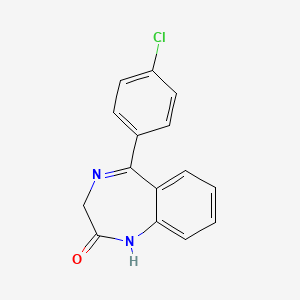
(E)-4-((2-hydroxyphenyl)imino)thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(2-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-2-ONE is a heterocyclic compound that features a thiazolidinone ring fused with an imino and hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-2-ONE typically involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(2-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(4E)-4-[(2-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its efficacy in treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(2-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-2-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another heterocyclic compound with similar structural features and applications.
2-(2’-Hydroxyphenyl)benzothiazole: Known for its photoluminescent properties and applications in optoelectronics.
Uniqueness
(4E)-4-[(2-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)imino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C9H8N2O2S/c12-7-4-2-1-3-6(7)10-8-5-14-9(13)11-8/h1-4,12H,5H2,(H,10,11,13) |
InChI Key |
GVPYEOBFNFOPEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2O)NC(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111351.png)
![5-tert-butyl-N-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111361.png)
![5-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B15111362.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15111366.png)
![3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine](/img/structure/B15111374.png)


![1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B15111389.png)
![N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15111397.png)

![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111405.png)
![1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111414.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride](/img/structure/B15111416.png)

